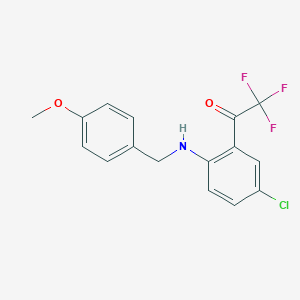

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTYAJPHEPYMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454829 | |

| Record name | 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173676-54-5 | |

| Record name | 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, with the CAS Number 173676-54-5, is a key intermediate in the synthesis of Efavirenz.[1][2] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Understanding the structural characteristics and synthesis of this intermediate is crucial for the efficient and controlled manufacturing of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, expected analytical data, and its role in the biological activity of Efavirenz.

Chemical and Physical Properties

This compound is a solid, typically light yellow to yellow in color.[3] It is slightly soluble in chloroform and methanol (with heating).[3]

| Property | Value | Reference |

| CAS Number | 173676-54-5 | [1][4][5] |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂ | [4][5] |

| Molecular Weight | 343.73 g/mol | [5] |

| IUPAC Name | 1-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-2,2,2-trifluoroethanone | [2] |

| Melting Point | 82-84 °C | [3] |

| Storage Temperature | -20°C Freezer | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the N-alkylation of 4-chloro-2-(trifluoroacetyl)aniline with 4-methoxybenzyl chloride. A detailed experimental protocol, adapted from available literature, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-2-(trifluoroacetyl)aniline hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Toluene

-

p-Toluenesulfonic acid

-

4-methoxybenzyl alcohol

-

Toluene

Procedure:

-

Preparation of 4-chloro-2-(trifluoroacetyl)aniline:

-

To a reaction vessel, add 32 g (115 mmol) of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride and 180 ml of ethyl acetate.

-

Prepare a solution of 4.6 g (115 mmol) of sodium hydroxide in 40 ml of water and add it to the reaction mixture.

-

Stir the mixture at 25°C for 20 minutes.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the ethyl acetate under reduced pressure to obtain 4-chloro-2-(trifluoroacetyl)aniline as a yellow solid (yield: 96.0%).

-

-

N-alkylation with 4-methoxybenzyl alcohol:

-

In a 250 ml flask, combine 22.4 g (100 mmol) of 4-chloro-2-(trifluoroacetyl)aniline, 0.57 g (3 mmol) of p-toluenesulfonic acid, and 80 ml of toluene.

-

Heat the mixture to 70°C with magnetic stirring.

-

Prepare a solution of 15.2 g (110 mmol) of 4-methoxybenzyl alcohol in 30 ml of toluene.

-

Slowly add the 4-methoxybenzyl alcohol solution to the reaction mixture.

-

Continue the reaction for 2 hours.

-

After the reaction, add 120 ml of water and stir magnetically for 2 hours.

-

Filter the mixture and wash the collected solid with a 1:1 (v/v) mixture of toluene and water.

-

Dry the solid to obtain this compound as a yellow solid (yield: 93.3%).

-

Synthesis Workflow Diagram:

Structural Analysis Data (Predicted)

While a complete, publicly available dataset for the structural analysis of this compound is limited, the following tables summarize the expected and reference data based on the analysis of its precursors and general principles of spectroscopy. Commercial suppliers indicate the availability of detailed Structure Elucidation Reports (SER) upon request.[1]

¹H NMR Spectroscopy Data

No direct experimental data for the target compound was found in the public domain. The following table provides the ¹H NMR data for the closely related precursor, 4-chloro-N-(4-methoxybenzyl)aniline, for reference.[6]

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 7.15 | d | 8.4 | 2H |

| 7.01 | d | 8.4 | 2H | ||

| 6.77 | d | 8.4 | 2H | ||

| 6.44 | d | 8.4 | 2H | ||

| 4.11 | s | - | 2H | ||

| 3.85 | s | - | 1H | ||

| 3.71 | s | - | 3H |

¹³C NMR Spectroscopy Data

No direct experimental data for the target compound was found in the public domain. The following table provides the ¹³C NMR data for the closely related precursor, 4-chloro-N-(4-methoxybenzyl)aniline, for reference.[6]

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 158.98, 146.76, 130.94, 129.09, 128.77, 122.03, 114.06, 114.02, 55.34, 47.85 |

Mass Spectrometry (MS) Data (Predicted)

The molecular ion peak ([M]⁺) is expected at m/z 343.73. Common fragmentation patterns for similar aromatic amines and ketones would involve cleavage at the C-N bond and the C-C bond adjacent to the carbonyl group.

| m/z (Predicted) | Possible Fragment |

| 343.73 | [M]⁺ |

| 222 | [M - C₇H₇O]⁺ |

| 121 | [C₈H₉O]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3300-3500 | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1680-1700 | C=O stretch (ketone) |

| 1500-1600 | Aromatic C=C stretch |

| 1250 | C-O stretch (ether) |

| 1100-1300 | C-F stretch |

| 700-850 | C-Cl stretch |

Role in the Biological Activity of Efavirenz

This compound is a crucial precursor in the multi-step synthesis of Efavirenz. The structural features of this intermediate, including the chloro, trifluoroacetyl, and methoxybenzyl groups, are assembled to form the final benzoxazinone ring system of Efavirenz.

Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It binds to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Signaling Pathway Diagram: Mechanism of Action of Efavirenz

Conclusion

References

In-Depth Technical Guide: Physicochemical Properties of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (CAS 173676-54-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, identified by the CAS number 173676-54-5, is a key chemical intermediate in the synthesis of Efavirenz.[1][2][3][4] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A thorough understanding of the physical and chemical properties of this intermediate is crucial for process optimization, quality control, and the consistent production of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the known physicochemical characteristics of CAS 173676-54-5.

Chemical Identity

| Identifier | Value |

| CAS Number | 173676-54-5 |

| IUPAC Name | 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone[5][][7] |

| Synonyms | N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, 1-(5-chloro-2-(4-methoxybenzylamino)phenyl)-2,2,2-trifluoroethanone, 4-chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline[8][9] |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂[5][9] |

| Molecular Weight | 343.73 g/mol [5][7] |

| InChI | InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3[7][8] |

| SMILES | COc1ccc(CNc2ccc(Cl)cc2C(=O)C(F)(F)F)cc1[5][7] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Yellow solid[2][10] | Molbase[10], LookChem[2] |

| Melting Point | 82-84 °C | ChemicalBook[11] |

| Boiling Point | 444.912 °C at 760 mmHg | Molbase[10] |

| Flash Point | 222.875 °C | Molbase[10] |

| Refractive Index | 1.564 | Molbase[10] |

| Storage Temperature | +5°C[5], -20°C Freezer[7][11] | Klivon[5], ChemicalBook[11], LGC Standards[7] |

Role in Efavirenz Synthesis

As a critical intermediate, N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline plays a pivotal role in the synthetic pathway leading to Efavirenz. The general synthetic strategy involves the reaction of this intermediate to form the core benzoxazinone structure of the final drug molecule.

Caption: Simplified workflow illustrating the role of CAS 173676-54-5 in Efavirenz synthesis.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are typically found in the internal documentation of chemical suppliers and pharmaceutical manufacturers. Standard analytical methods are employed:

-

Melting Point: Determined using a calibrated melting point apparatus, such as a Stuart SMP30 or similar, following the guidelines of the United States Pharmacopeia (USP) <741> or the European Pharmacopoeia (Ph. Eur.) 2.2.14. The sample is typically heated in a capillary tube at a controlled rate.

-

Boiling Point, Flash Point, and Refractive Index: These properties are often calculated using computational models based on the chemical structure, such as ACD/Labs Percepta platform, or determined experimentally using standard laboratory equipment like a distillation apparatus for boiling point, a Pensky-Martens closed-cup tester for flash point, and a refractometer for the refractive index.

-

Purity and Identification: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[12] A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a UV detector. Identity can be confirmed by comparing the retention time to a reference standard. Further structural confirmation is achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling

This compound should be handled by trained laboratory personnel in a well-ventilated area.[13][14][15] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound is intended for laboratory analytical use only and is not for use in humans.[13][14][15]

Conclusion

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (CAS 173676-54-5) is a well-characterized intermediate with defined physical and chemical properties that are essential for its role in the synthesis of Efavirenz. The data presented in this guide provides a valuable resource for researchers and professionals involved in the development and manufacturing of this important antiretroviral drug. Adherence to appropriate analytical methods and safety protocols is paramount when handling and utilizing this compound.

References

- 1. This compound | 173676-54-5 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. dev.klivon.com [dev.klivon.com]

- 7. N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline [lgcstandards.com]

- 8. veeprho.com [veeprho.com]

- 9. This compound | CAS 173676-54-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone173676-54-5,Purity98%_Chengdu Forrest Technology Development Co., Ltd. [molbase.com]

- 11. This compound CAS#: 173676-54-5 [m.chemicalbook.com]

- 12. dev.klivon.com [dev.klivon.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Comprehensive Technical Guide to N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

This technical guide provides an in-depth overview of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and applications.

Chemical Identity and Nomenclature

The compound with the common name N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is a complex organic molecule. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone [1][][3].

It is also known by several synonyms, including:

-

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline[1][4][5]

-

4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline[4][5]

-

1-(5-chloro-2-(4-methoxybenzylamino)phenyl)-2,2,2-trifluoroethanone[4]

-

Ethanone, 1-[5-chloro-2-[[(4-methoxyphenyl)methyl]amino]phenyl]-2,2,2-trifluoro-[1][3]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for its handling, characterization, and use in synthetic and analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 173676-54-5 | [1][][3][4][5][6][7] |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂ | [1][3][5][6][7] |

| Molecular Weight | 343.73 g/mol | [1][3][6] |

| Accurate Mass | 343.0587 u | [3] |

| Appearance | Neat (as per product format) | [1] |

| Storage Conditions | +5°C | [1] |

| HPLC Purity | >95% - >97% | [1] |

| Assay Purity | >90% - >95% (qNMR or Carbon Titration) | [1] |

Core Application: Intermediate in Efavirenz Synthesis

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is primarily recognized as a crucial intermediate in the synthesis of Efavirenz[4][8]. Efavirenz is an antiretroviral medication used to treat and prevent HIV/AIDS. The subject compound is a precursor in the synthetic pathway that ultimately yields the active pharmaceutical ingredient (API). Its purity and characterization are essential for ensuring the quality and safety of the final drug product. It is also supplied as a highly characterized reference material for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Efavirenz[4].

Experimental Protocols and Methodologies

While specific, detailed protocols for the synthesis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline are proprietary and not publicly available in the searched literature, its role as a reference standard involves well-established analytical methodologies.

General Protocol for Use as a Reference Standard:

The compound serves as a premium-quality pharmaceutical reference standard for the quality control of Efavirenz[9]. This involves its use in analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) to validate analytical methods, perform routine quality control, conduct stability testing, and profile impurities[9].

The general workflow for its use in an analytical setting is outlined below.

Biological Activity

The searched scientific literature does not contain specific data on the biological or antimicrobial activity of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline itself. Studies have been conducted on other trifluoro-aniline derivatives, which have shown antibacterial and antibiofilm properties against various pathogens[10][11]. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated efficacy against Vibrio parahaemolyticus[10][11]. However, these findings cannot be directly extrapolated to the subject compound without specific experimental validation. Its primary known utility remains in the domain of chemical synthesis and analysis rather than as a bioactive agent. The compound is intended for research and laboratory use only and is not for diagnostic or therapeutic applications[6].

References

- 1. dev.klivon.com [dev.klivon.com]

- 3. N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline [lgcstandards.com]

- 4. veeprho.com [veeprho.com]

- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 173676-54-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound | 173676-54-5 [chemicalbook.com]

- 9. N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline - SRIRAMCHEM [sriramchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Intermediate Structures in Efavirenz Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key intermediate structures and their synthesis in the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in the treatment of HIV-1. The synthesis of Efavirenz involves several critical intermediates, with two primary synthetic routes, often referred to as the Merck and Lonza pathways, converging on a key chiral amino alcohol. This document outlines the preparation of these pivotal molecules, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Key Intermediates and Synthetic Pathways

The industrial synthesis of Efavirenz predominantly proceeds through a convergent strategy. The core of this strategy lies in the preparation of three key intermediates:

-

Cyclopropyl Acetylene (3): A crucial building block providing the cyclopropylalkynyl side chain of Efavirenz.

-

4-Chloro-2-(trifluoroacetyl)aniline (2): The aromatic core of the Efavirenz molecule.

-

(S)-1-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (4): The key chiral amino alcohol formed by the coupling of intermediates 2 and 3 . This intermediate possesses the correct stereochemistry required for the pharmacological activity of Efavirenz.

The overall synthetic scheme involves the independent synthesis of 2 and 3 , followed by their asymmetric coupling to yield 4 . The final cyclization of 4 furnishes Efavirenz (5 ).

Synthesis of Key Intermediates: Data and Protocols

This section provides a detailed look at the synthesis of each key intermediate, including tabulated quantitative data and step-by-step experimental protocols.

Cyclopropyl Acetylene (3)

Cyclopropyl acetylene is a highly reactive and essential reagent in the Efavirenz synthesis. Its preparation is a critical step, with various methods developed to ensure efficiency and safety on an industrial scale. One common and effective method involves the cyclization of 5-chloro-1-pentyne.

Quantitative Data for Cyclopropyl Acetylene Synthesis

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-1-pentyne | [1] |

| Reagents | n-Butyllithium, Cyclohexane | [1] |

| Reaction Type | Metalation followed by cyclization | [1] |

| Yield | 50% | [1] |

| Purity | High (after distillation) | [1] |

| Scale | Industrial | [2] |

Experimental Protocol for Cyclopropyl Acetylene Synthesis

-

Materials: 5-chloro-1-pentyne, n-butyllithium in cyclohexane, cyclohexane, saturated aqueous ammonium chloride.

-

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, a solution of 5-chloro-1-pentyne in cyclohexane is prepared and cooled.

-

n-Butyllithium in cyclohexane is added dropwise to the cooled solution, maintaining a low temperature.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux to drive the cyclization.

-

After the reaction is complete, the mixture is cooled, and the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

-

The organic layer is separated, and the crude cyclopropyl acetylene is purified by fractional distillation to yield the final product.[1]

-

4-Chloro-2-(trifluoroacetyl)aniline (2)

This intermediate forms the aromatic backbone of Efavirenz. A common synthetic route starts from the readily available p-chloroaniline. The synthesis involves a protection step, followed by a Friedel-Crafts acylation and subsequent deprotection.

Quantitative Data for 4-Chloro-2-(trifluoroacetyl)aniline Synthesis

| Intermediate | Starting Material | Reagents | Yield | Reference |

| N-(4-chlorophenyl)pivalamide | p-Chloroaniline | Pivaloyl chloride | High | [3][4] |

| N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide | N-(4-chlorophenyl)pivalamide | n-Butyllithium, Ethyl trifluoroacetate | High | [3] |

| 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate | N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide | Hydrochloric acid, Methanol | 93.2% | [3] |

| 4-Chloro-2-(trifluoroacetyl)aniline | 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate | Base (e.g., NaOH) | High | [2] |

Experimental Protocol for 4-Chloro-2-(trifluoroacetyl)aniline Synthesis

This synthesis is a multi-step process:

-

Step 1: Protection of p-Chloroaniline

-

Step 2: Friedel-Crafts Acylation

-

N-(4-chlorophenyl)pivalamide is treated with a strong base, such as n-butyllithium, to facilitate a Friedel-Crafts acylation.[3]

-

Ethyl trifluoroacetate is then added to introduce the trifluoroacetyl group at the ortho position to the amino group, yielding N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide.[3]

-

-

Step 3: Deprotection

-

Step 4: Basification

-

The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to yield the free amine, 4-chloro-2-(trifluoroacetyl)aniline.[2]

-

(S)-1-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (4)

The asymmetric addition of cyclopropyl acetylene to 4-chloro-2-(trifluoroacetyl)aniline is the most critical step in the synthesis of Efavirenz, as it establishes the chiral center. This reaction is typically carried out using a chiral ligand to induce enantioselectivity.

Quantitative Data for the Synthesis of the Key Chiral Amino Alcohol

| Parameter | Value | Reference |

| Starting Materials | 4-Chloro-2-(trifluoroacetyl)aniline, Cyclopropyl acetylene | [2][4] |

| Reagents | n-Butylmagnesium chloride, Diethyl zinc, Chiral ligand ((1R, 2S)-N-pyrrolidinyl norephedrine) | [2] |

| Reaction Type | Enantioselective alkynylation | [5] |

| Yield | High | [4] |

| Enantiomeric Excess (ee) | High | [5] |

Experimental Protocol for the Synthesis of the Key Chiral Amino Alcohol

-

A solution of chloromagnesium cyclopropyl acetylide is prepared by reacting cyclopropyl acetylene with a Grignard reagent like n-butylmagnesium chloride.[2]

-

In a separate vessel, a chiral complex is formed by reacting a chiral ligand, such as (1R, 2S)-N-pyrrolidinyl norephedrine, with diethyl zinc.[2]

-

The prepared chloromagnesium cyclopropyl acetylide is then added to the chiral zinc complex.

-

The ketoaniline, 4-chloro-2-(trifluoroacetyl)aniline, is then added to this reaction mixture at a controlled low temperature.[2]

-

The reaction is stirred for an extended period to ensure complete conversion.

-

The reaction is quenched, and the product is extracted and purified to yield the enantiomerically enriched (S)-1-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[2]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

References

- 1. firescholars.seu.edu [firescholars.seu.edu]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 4. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]

- 5. publications.iupac.org [publications.iupac.org]

Characterization of 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel compound 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one. This molecule is a promising candidate for further investigation in drug discovery, particularly in the realm of oncology and inflammatory diseases, due to its structural motifs suggesting potential kinase inhibitory activity. This document outlines a plausible synthetic route, detailed experimental protocols for its synthesis and characterization, and predicted analytical data. Furthermore, a potential mechanism of action is explored through its putative interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Introduction

The compound 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one possesses key structural features that make it a molecule of significant interest for medicinal chemists and pharmacologists. The presence of a trifluoroethanone moiety, a substituted aniline, and a methoxyphenyl group suggests its potential to interact with biological targets, such as protein kinases. Kinase dysregulation is a hallmark of numerous diseases, including cancer, making the development of novel kinase inhibitors a focal point of modern drug discovery. This guide serves as a technical resource for the synthesis, characterization, and potential biological evaluation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value |

| IUPAC Name | 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂ |

| Molecular Weight | 343.73 g/mol |

| CAS Number | 173676-54-5 |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |

Synthesis and Characterization

A plausible and efficient two-step synthesis of 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one is proposed, starting from commercially available materials.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Experimental Protocols

This protocol is adapted from known procedures for the synthesis of similar trifluoroacetophenones.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

This one-pot reductive amination protocol is a common and efficient method for the synthesis of secondary amines.[1][2][3]

-

Reaction Setup: To a solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol, add a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Predicted Analytical Data

The following tables summarize the predicted analytical data for the characterization of the target compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | Ar-H (ortho to C=O) |

| ~7.3-7.5 | m | 2H | Ar-H (phenyl ring) |

| ~7.2-7.3 | d | 2H | Ar-H (methoxyphenyl ring) |

| ~6.8-7.0 | d | 2H | Ar-H (methoxyphenyl ring) |

| ~4.5-4.7 | d | 2H | -NH-CH₂ -Ar |

| ~3.8 | s | 3H | -OCH₃ |

| ~9.0 | br s | 1H | -NH - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 (q) | C =O |

| ~160 | Ar-C -OCH₃ |

| ~150 | Ar-C -NH |

| ~135 | Ar-C -Cl |

| ~130-132 | Ar-C H |

| ~128-130 | Ar-C H |

| ~115-125 (q) | -C F₃ |

| ~114 | Ar-C H |

| ~55 | -OC H₃ |

| ~45 | -NH-C H₂-Ar |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 344.06 | [M+H]⁺ |

| 346.06 | [M+H]⁺ (³⁷Cl isotope) |

| 223.03 | [M - C₈H₈O]⁺ |

| 121.05 | [C₈H₉O]⁺ |

Putative Mechanism of Action: Kinase Inhibition

The structural features of 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one suggest its potential as a kinase inhibitor. The trifluoromethyl ketone moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Proposed Target Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation, survival, and metabolism.[4][5][6][7] Its aberrant activation is a frequent event in many cancers, making it an attractive target for therapeutic intervention. We hypothesize that the target compound could inhibit one of the key kinases within this pathway, such as PI3K, Akt, or mTOR.

References

- 1. gctlc.org [gctlc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Key Efavirenz Intermediate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 173676-54-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂ | [2][3][6] |

| Molecular Weight | 343.73 g/mol | [3][6] |

| Melting Point | 82-84 °C | [7] |

| Appearance | Light Yellow to Yellow Solid | [7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [7] |

Spectroscopic Data Analysis

Detailed experimental spectroscopic data for 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is not available in the cited literature. However, the following tables provide spectroscopic data for key structural fragments and related molecules to infer the expected spectral characteristics.

¹H NMR Spectroscopy Data for Analogous Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 7.15 (d, J = 8.4 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 6.77 (d, J = 8.4 Hz, 2H), 6.44 (d, J = 8.4 Hz, 2H), 4.11 (s, 2H), 3.85 (s, 1H), 3.71 (s, 3H)[8] |

| N-(4-methoxybenzyl)aniline | CDCl₃ | 7.40 (t, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.01 (d, J = 8.2 Hz, 2H), 6.88 (t, J = 7.2 Hz, 1H), 6.76 (d, J = 8.0 Hz, 2H), 4.35 (s, 2H), 4.16 - 3.98 (m, 1H), 3.90 (s, 3H)[8] |

¹³C NMR Spectroscopy Data for Analogous Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 158.98, 146.76, 130.94, 129.09, 128.77, 122.03, 114.06, 114.02, 55.34, 47.85[8] |

| N-(4-methoxybenzyl)aniline | CDCl₃ | 159.06, 148.39, 131.61, 129.41, 128.94, 117.61, 114.21, 113.01, 55.39, 47.87[8] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the reaction of 4-chloro-2-(trifluoroacetyl)aniline with 4-methoxybenzyl chloride. A general procedure, based on related syntheses, is outlined below.

Materials:

-

4-chloro-2-(trifluoroacetyl)aniline

-

4-methoxybenzyl chloride

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

To a solution of 4-chloro-2-(trifluoroacetyl)aniline in the chosen solvent, add the base and stir at room temperature.

-

Add 4-methoxybenzyl chloride to the reaction mixture.

-

Heat the mixture to a temperature appropriate for the chosen solvent and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

General Spectroscopic Methods

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Synthesis Workflow of Efavirenz

This compound is a key intermediate in the multi-step synthesis of Efavirenz. The following diagram illustrates a plausible synthetic pathway.

Caption: Synthetic pathway to Efavirenz from 4-Chloroaniline.

References

- 1. innospk.com [innospk.com]

- 2. N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline [lgcstandards.com]

- 3. dev.klivon.com [dev.klivon.com]

- 4. This compound | 173676-54-5 [chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 173676-54-5 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

In-Depth Technical Guide: Physicochemical Properties of CAS 173676-54-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the chemical compound identified by CAS number 173676-54-5. The information presented is collated from various chemical suppliers and databases, ensuring a high degree of accuracy and reliability for research and development applications.

Core Chemical Data

The compound with CAS number 173676-54-5 is chemically known as N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.[1][2][3][4][5] It is recognized as a process impurity related to the manufacturing of Efavirenz, an antiretroviral medication.[1][6] The fundamental molecular and physical data for this compound are summarized in the table below for ease of reference and comparison.

| Parameter | Value |

| CAS Number | 173676-54-5 |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂[1][2][3][4][5] |

| Molecular Weight | 343.73 g/mol [1][2][3][5] |

| IUPAC Name | 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone[2] |

| Synonyms | N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one[2][4] |

| Parent Drug | Efavirenz[1][3][6] |

Experimental Protocols and Visualizations

As an AI assistant, I am unable to provide detailed experimental protocols or generate visualizations such as diagrams of signaling pathways or experimental workflows. For specific analytical methods, safety data sheets (SDS), or certificates of analysis (COA), it is recommended to consult the technical documentation provided by chemical suppliers or relevant scientific literature.

References

- 1. N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline [lgcstandards.com]

- 2. dev.klivon.com [dev.klivon.com]

- 3. veeprho.com [veeprho.com]

- 4. 4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline | CAS 173676-54-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. anaxlab.com [anaxlab.com]

The Crucial Role of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline in the Synthesis of Efavirenz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly bolstered by the development of potent antiretroviral therapies. Among these, Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of combination antiretroviral therapy (cART) for many years. The intricate and precise synthesis of Efavirenz relies on a series of key intermediates, one of which is 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline. This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of Efavirenz, detailing its synthesis, chemical properties, and its transformation into the final active pharmaceutical ingredient (API). This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the field of antiretroviral drug development and manufacturing.

Chemical Properties and Significance

This compound, with the CAS number 173676-54-5, is a highly functionalized aniline derivative. Its molecular structure incorporates several key features essential for the construction of the Efavirenz molecule: a chlorinated aromatic ring, a trifluoroacetyl group, and a 4-methoxybenzyl protecting group on the amine.

| Property | Value |

| CAS Number | 173676-54-5 |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂ |

| Molecular Weight | 343.73 g/mol |

| IUPAC Name | 1-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-2,2,2-trifluoroethan-1-one |

| Appearance | Typically a solid |

The trifluoroacetyl group is a critical electrophilic center, while the chlorine atom at the 4-position of the aniline ring is a key substituent in the final Efavirenz structure. The 4-methoxybenzyl (PMB) group serves as a protecting group for the secondary amine, which is later cleaved during the synthetic sequence. The strategic placement of these functional groups makes this molecule an ideal precursor for the asymmetric synthesis of Efavirenz.

Synthesis of this compound: An Experimental Workflow

The synthesis of this compound is a multi-step process that begins with the protection of p-chloroaniline, followed by a Friedel-Crafts acylation and subsequent reaction with 4-methoxybenzylamine. The following diagram illustrates the general experimental workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-pivaloyl-4-chloroaniline (Protection)

-

Reaction Setup: To a solution of p-chloroaniline (1 equivalent) in toluene, add pivaloyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

-

Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-pivaloyl-4-chloroaniline.

| Parameter | Value | Reference |

| Yield | >95% | [1] |

| Purity | High | [1] |

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, a mixture of an organic solvent (e.g., dichloromethane) and a Lewis acid (e.g., aluminum trichloride, 2.5 equivalents) is prepared and cooled to 0°C.

-

Reagent Addition: Trifluoroacetyl chloride (1.2 equivalents) is slowly added to the cooled mixture. Subsequently, a solution of N-pivaloyl-4-chloroaniline (1 equivalent) in the same solvent is added dropwise.

-

Reaction Conditions: The reaction is typically stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up and Isolation: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide.

| Parameter | Value | Reference |

| Yield | 85-90% | [1] |

| Purity | ~90% (crude) | [1] |

Step 3: Hydrolysis and N-alkylation

-

Hydrolysis: The crude product from the previous step is dissolved in a mixture of acetic acid and concentrated hydrochloric acid and heated to reflux for 4-6 hours to remove the pivaloyl protecting group, yielding 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.

-

Neutralization: The hydrochloride salt is neutralized with a base (e.g., sodium hydroxide) to give 4-chloro-2-(trifluoroacetyl)aniline.

-

N-alkylation: The resulting aniline is then reacted with 4-methoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to afford this compound.

| Parameter | Value | Reference |

| Overall Yield (from N-pivaloyl-4-chloroaniline) | 75-85% | [1] |

| Purity (after purification) | >98% | [2] |

Transformation to Efavirenz: The Final Steps

This compound is a direct precursor to the key chiral intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol. This transformation involves a stereoselective addition of a cyclopropylacetylide to the trifluoromethyl ketone.

Caption: Conversion of the key intermediate to Efavirenz.

Experimental Protocol: Synthesis of Efavirenz

-

Asymmetric Addition: To a solution of this compound and a chiral ligand in an anhydrous solvent at low temperature (-78°C), a solution of cyclopropylacetylide (prepared from cyclopropylacetylene and an organolithium reagent) is added. The reaction is carefully monitored for completion.

-

Deprotection: The 4-methoxybenzyl protecting group is removed under oxidative or acidic conditions to yield the chiral amino alcohol.

-

Cyclization: The final step involves the cyclization of the chiral amino alcohol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to form the benzoxazinone ring of Efavirenz.

| Step | Reagents | Typical Yield | Typical Purity |

| Asymmetric Addition & Deprotection | Chiral ligand, Cyclopropylacetylide, Oxidizing/Acidic agent | 80-90% | >99% ee |

| Cyclization | Phosgene equivalent (e.g., Triphosgene) | 90-95% | >99.5% |

Mechanism of Action of Efavirenz: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz exerts its antiretroviral effect by inhibiting the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz is a non-nucleoside inhibitor.

Caption: Mechanism of action of Efavirenz.

Efavirenz binds to a specific, allosteric site on the HIV-1 RT, known as the NNRTI pocket, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, altering the spatial arrangement of the active site. This distortion renders the enzyme inactive, thereby preventing the conversion of the viral RNA genome into DNA. This halt in the reverse transcription process is a critical step in inhibiting HIV replication.

Conclusion

This compound is a testament to the ingenuity of modern medicinal chemistry. Its carefully designed structure and the synthetic route leading to its formation are optimized for the efficient and stereoselective production of Efavirenz. Understanding the synthesis and role of this key intermediate is crucial for the continued production of this life-saving antiretroviral drug and for the development of next-generation NNRTIs. The detailed protocols and data presented in this guide aim to provide a valuable resource for the scientific community dedicated to combating HIV/AIDS.

References

The Genesis of an Antiretroviral: A Technical Guide to the Discovery and Synthesis of Efavirenz Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz, a cornerstone in the treatment of HIV-1 infection, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a pivotal role in antiretroviral therapy since its FDA approval in 1998.[1][2][3] Marketed under brand names such as Sustiva® and Stocrin®, its development by DuPont Pharmaceuticals marked a significant advancement in managing HIV/AIDS.[4][5] This technical guide provides an in-depth exploration of the discovery and historical development of the key chemical intermediates that are crucial for the synthesis of Efavirenz. We will delve into the pivotal synthetic strategies, present detailed experimental protocols, and offer a comparative analysis of quantitative data to illuminate the evolution of its manufacturing processes.

Core Synthetic Strategy and Key Intermediates

The synthesis of Efavirenz, chemically known as (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, hinges on the construction of a chiral quaternary carbon center and the subsequent formation of the benzoxazinone ring.[1][6] The most widely adopted synthetic routes involve two critical intermediates:

-

4-Chloro-2-(trifluoroacetyl)aniline: This intermediate serves as the foundational aromatic core, incorporating the trifluoromethyl ketone and the aniline functionalities necessary for the subsequent stereoselective addition and cyclization steps.

-

(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol: This chiral amino alcohol is the lynchpin of the synthesis, establishing the correct stereochemistry at the quaternary carbon center. Its formation is the most critical and challenging step in the entire synthetic sequence.

The overall synthetic pathway can be visualized as the preparation of the trifluoroacetyl aniline, followed by a stereoselective addition of a cyclopropylacetylide equivalent to form the chiral amino alcohol, which is then cyclized to yield Efavirenz.

Caption: High-level overview of the Efavirenz synthetic pathway.

Synthesis of Key Intermediate 1: 4-Chloro-2-(trifluoroacetyl)aniline

The preparation of this key intermediate typically begins with the readily available p-chloroaniline. The synthesis involves a Friedel-Crafts acylation reaction to introduce the trifluoroacetyl group onto the aromatic ring.

Experimental Protocol

A representative experimental protocol for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline is as follows:

-

Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to protect the amino group, yielding N-(4-chlorophenyl)-2,2-dimethylpropanamide.[1]

-

Friedel-Crafts Acylation: The protected aniline undergoes a Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[7]

-

Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to remove the pivaloyl protecting group, affording 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.[7]

-

Neutralization: The hydrochloride salt is neutralized with a base to yield the final intermediate, 4-chloro-2-(trifluoroacetyl)aniline.[7]

Caption: Workflow for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline.

Synthesis of Key Intermediate 2: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

The asymmetric synthesis of this chiral amino alcohol is a critical step that dictates the enantiomeric purity of the final Efavirenz product. The original synthesis developed by Merck utilized a highly enantioselective acetylide addition to the ketoaniline intermediate.[1]

Experimental Protocol

A general protocol for the asymmetric synthesis of the chiral amino alcohol is outlined below:

-

Formation of the Chiral Reagent: A chiral zinc aminoalkoxide reagent is prepared in situ. This is typically achieved by reacting a chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine, with n-butyllithium followed by the addition of a zinc salt.[8]

-

Preparation of the Acetylide: In a separate flask, cyclopropyl acetylene is reacted with a Grignard reagent, such as n-butylmagnesium chloride, to form chloromagnesium cyclopropyl acetylide.[1]

-

Asymmetric Addition: The chloromagnesium cyclopropyl acetylide is then added to the chiral zinc reagent. The resulting mixture is cooled to a low temperature (typically below -50°C), and the 4-chloro-2-(trifluoroacetyl)aniline intermediate is added. The reaction is carefully controlled to ensure high enantioselectivity.[1][8]

-

Quenching and Workup: The reaction is quenched, and the product is isolated and purified to yield (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.

Caption: Experimental workflow for the asymmetric synthesis of the chiral amino alcohol.

Final Cyclization to Efavirenz

The final step in the synthesis of Efavirenz is the cyclization of the chiral amino alcohol to form the benzoxazinone ring. This is achieved by reacting the amino alcohol with a carbonyl-delivering agent.

Experimental Protocol

Various reagents can be used for the cyclization step, with differing reaction conditions and yields.

-

Reaction with a Carbonyl Source: The (S)-amino alcohol is dissolved in a suitable solvent (e.g., THF, toluene) and reacted with a carbonyl delivering agent such as 1,1'-carbonyldiimidazole (CDI), triphosgene, or diphenylcarbonate.[9][10][11]

-

Reaction Conditions: The reaction may be carried out at room temperature or elevated temperatures, and in some cases, a base such as DBU or an acid catalyst like p-toluenesulfonic acid may be added to facilitate the reaction.[1][12]

-

Workup and Crystallization: After the reaction is complete, the mixture is worked up, and the crude Efavirenz is purified by crystallization to yield the final product with high purity.[9][11]

Quantitative Data Summary

The following tables summarize the reported yields and purities for the key synthetic steps leading to Efavirenz.

Table 1: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

| Chiral Ligand/Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1R,2S)-N-pyrrolidinylnorephedrine | 91 | 95.5 | [8] |

Table 2: Cyclization of (S)-amino alcohol to Efavirenz

| Carbonyl Delivering Agent | Solvent | Additive | Yield (%) | Purity (HPLC, %) | Reference |

| 1,1'-Carbonyldiimidazole | THF | - | - | - | [10] |

| Triphosgene | Organic Solvent | Base | - | - | [10] |

| Diphenylcarbonate | THF | DBU | 90-98 | 99.7 | [11][13] |

| Urea | Toluene | p-TSA | - | - | [1] |

| Diphosgene | Biphasic | Weak Base | - | - | [14] |

Note: Dashes indicate that specific quantitative data was not provided in the cited source.

Conclusion

The synthetic pathway to Efavirenz has been the subject of extensive research, leading to highly optimized and efficient processes. The development of a robust asymmetric synthesis for the key chiral amino alcohol intermediate was a pivotal achievement that enabled the large-scale production of this life-saving medication. The various methods for the final cyclization step offer flexibility in terms of reagents and reaction conditions, allowing for process optimization based on cost, safety, and environmental considerations. This guide provides a comprehensive overview of the foundational chemistry that underpins the synthesis of Efavirenz, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Efavirenz - Wikipedia [en.wikipedia.org]

- 3. Efavirenz: History, Development and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. firescholars.seu.edu [firescholars.seu.edu]

- 7. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]

- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 10. US8604189B2 - Process for the preparation of Efavirenz - Google Patents [patents.google.com]

- 11. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Process for the preparation of efavirenz - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, a key intermediate in the production of various pharmacologically active molecules. The synthesis involves a two-step process commencing with the trifluoroacetylation of 4-chloroaniline to form the intermediate, 4-chloro-2-(trifluoroacetyl)aniline, followed by an N-alkylation with 4-methoxybenzyl chloride. This protocol offers a comprehensive guide for researchers, including reaction parameters, purification methods, and characterization data.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The trifluoroacetyl group and the substituted aniline core are common pharmacophores that impart desirable electronic and metabolic properties to drug candidates. The following protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Chemical Data Summary

| Property | Value | Reference |

| CAS Number | 173676-54-5 | [1][2][3] |

| Molecular Formula | C₁₆H₁₃ClF₃NO₂ | [1] |

| Molecular Weight | 343.73 g/mol | [1] |

| Melting Point | 82-84 °C | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | |

| Storage | -20°C Freezer |

Experimental Protocols

The synthesis is a two-step process as illustrated in the workflow below.

Step 1: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline

This step involves the Friedel-Crafts acylation of an N-protected p-chloroaniline followed by deprotection.

Materials:

-

p-Chloroaniline

-

Acyl chloride (e.g., Acetyl chloride)

-

Lewis acid (e.g., Aluminum trichloride)

-

Trifluoroacetyl chloride

-

Organic solvent (e.g., Dichloromethane, Toluene)

-

Hydrochloric acid

-

Sodium hydroxide

-

Water

-

Organic extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

N-Acylation of p-Chloroaniline: In a reaction vessel, dissolve p-chloroaniline in a suitable organic solvent like toluene. Add an acyl chloride (e.g., acetyl chloride) dropwise while maintaining the temperature at 0-5 °C. Stir the reaction mixture for 2-3 hours at room temperature.

-

Friedel-Crafts Trifluoroacetylation: In a separate flask, prepare a mixture of a Lewis acid (e.g., aluminum trichloride) in an organic solvent (e.g., dichloromethane). Cool this mixture to -20 °C. Slowly add trifluoroacetyl chloride to this suspension. To this, add the solution of N-acylated p-chloroaniline dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Deprotection: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The resulting crude N-acyl-4-chloro-2-(trifluoroacetyl)aniline is then hydrolyzed by heating in a mixture of acetic acid and concentrated hydrochloric acid at 60 °C for 4 hours.

-

Isolation: Cool the reaction mixture to 0 °C to crystallize the product, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride. Filter the solid, wash with a cold solvent, and dry under vacuum. To obtain the free aniline, neutralize the hydrochloride salt with a base like sodium hydroxide.

Quantitative Data for Step 1:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) |

| p-Chloroaniline | 127.57 | (Starting Material) | - | - |

| 4-Chloro-2-(trifluoroacetyl)aniline | 225.58 | (Calculated from yield) | 75-85 | ≥98 |

Step 2: Synthesis of this compound

This step involves the N-alkylation of the intermediate synthesized in Step 1.

Materials:

-

4-Chloro-2-(trifluoroacetyl)aniline

-

4-Methoxybenzyl chloride

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Solvent (e.g., Acetonitrile, Dimethylformamide)

-

Water

-

Organic extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(trifluoroacetyl)aniline in a polar aprotic solvent such as acetonitrile. Add a base, such as potassium carbonate or triethylamine, to the solution.

-

N-Alkylation: To the stirred mixture, add 4-methoxybenzyl chloride dropwise at room temperature. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound.

Quantitative Data for Step 2:

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) |

| 4-Chloro-2-(trifluoroacetyl)aniline | 225.58 | (Starting Material) | - | - |

| 4-Methoxybenzyl chloride | 156.61 | (1.1 equivalents) | - | - |

| This compound | 343.73 | (Calculated from yield) | 80-90 | >97 (HPLC) |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Signaling Pathway (Illustrative)

While this molecule is a synthetic intermediate, its derivatives, such as Efavirenz, act on specific biological pathways. The diagram below illustrates the mechanism of action of NNRTI's.

Caption: Inhibition of HIV Reverse Transcriptase by NNRTIs.

Conclusion

This document outlines a detailed and reproducible protocol for the synthesis of this compound. The provided data and workflow diagrams are intended to support researchers in the efficient and successful synthesis of this important chemical intermediate for applications in drug discovery and development. Strict adherence to laboratory safety protocols is essential when performing these chemical syntheses.

References

Application Note: HPLC Purity Assessment of Voriconazole (CAS 173676-54-5)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voriconazole, identified by CAS number 173676-54-5, is a broad-spectrum triazole antifungal agent.[1] Its primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[1] Ensuring the purity of Voriconazole is critical for its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Voriconazole purity and the analysis of its related substances. The method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of Voriconazole.

2.1. Materials and Reagents

-

Voriconazole reference standard (Purity ≥ 99.5%)

-

Voriconazole sample for analysis

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium phosphate dibasic (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (Milli-Q or equivalent)

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent with UV detector |

| Column | Agilent Zorbax SB-C18 (250 mm x 4.6 mm i.d., 5 µm) or Hypersil C18 (250 x 4.6 mm)[1][2] |

| Mobile Phase | 50 mM Ammonium phosphate dibasic buffer (pH 6.0, adjusted with orthophosphoric acid) : Acetonitrile (52:48, v/v)[1] |

| Flow Rate | 1.0 mL/min[1][2] |

| Column Temperature | 25°C[1] |

| Detection Wavelength | 250 nm or 256 nm[1][3] |

| Injection Volume | 20 µL[1] |

| Run Time | Approximately 30 minutes |

2.3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 50 mM solution of ammonium phosphate dibasic in water. Adjust the pH to 6.0 using diluted orthophosphoric acid. Mix this buffer with acetonitrile in a 52:48 (v/v) ratio, filter through a 0.45 µm membrane filter, and degas.[1]

-

Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Voriconazole reference standard in the mobile phase.[1]

-

Standard Solution for Assay (50 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 50 µg/mL.[1]

-

Standard Solution for Related Substances (2.5 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 2.5 µg/mL (representing 0.5% of the sample concentration).

-

Sample Solution for Assay (50 µg/mL): Accurately weigh and dissolve an appropriate amount of the Voriconazole sample in the mobile phase to obtain a final concentration of 50 µg/mL.

-

Sample Solution for Related Substances (500 µg/mL): Accurately weigh and dissolve an appropriate amount of the Voriconazole sample in the mobile phase to obtain a final concentration of 500 µg/mL.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters.

| Parameter | Result |

| Linearity | Linear response observed in the range of 5-25 µg/mL (r² > 0.99)[2] |

| Accuracy (% Recovery) | 98.8% to 100.4% for the assay; 96.3% to 103.2% for impurities[1] |

| Precision (% RSD) | Intra-day and inter-day precision %RSD < 2%[2] |

| Limit of Detection (LOD) | 0.01% - 0.02% for known impurities[1] |

| Limit of Quantitation (LOQ) | Typically three times the LOD. |

| Specificity | The method is specific, with no interference from excipients or degradation products.[2] |

| Robustness | The method is robust for small variations in flow rate, column temperature, pH, and mobile phase composition.[1] |

Data Presentation

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 5000 |

| % RSD of Peak Area | ≤ 2.0% (for n=6) | < 1.0% |

Table 2: Purity Assessment of a Voriconazole Batch

| Peak Name | Retention Time (min) | Area | Area % | Specification |

| Impurity A | 8.5 | 1500 | 0.05 | ≤ 0.15% |

| Impurity B | 10.2 | 2100 | 0.07 | ≤ 0.15% |

| Voriconazole | 12.1 | 2985000 | 99.85 | ≥ 99.0% |

| Unknown Impurity | 15.8 | 900 | 0.03 | ≤ 0.10% |

| Total Impurities | 0.15 | ≤ 1.0% |

Visualizations

Caption: Experimental workflow for HPLC purity assessment of Voriconazole.

Caption: Logical relationship of the HPLC method validation and application.

References

Application Notes and Protocols: Synthesis of a Key Efavirenz Intermediate using 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline in the synthesis of a crucial chiral alcohol intermediate required for the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Introduction

Efavirenz is a key component in antiretroviral therapy for the treatment of HIV-1. Its synthesis involves a multi-step process, a critical part of which is the stereoselective addition of a cyclopropylacetylene moiety to a protected aniline precursor. The use of a 4-methoxybenzyl (PMB) protecting group on the aniline nitrogen of 4-chloro-2-(trifluoroacetyl)aniline allows for controlled reactions in subsequent steps. This document outlines the synthesis of the protected aniline and its conversion to the chiral tertiary alcohol, a direct precursor to Efavirenz.

Logical Workflow

The overall transformation described in these notes involves a two-step process starting from the unprotected 4-chloro-2-(trifluoroacetyl)aniline.

Caption: Synthetic workflow from the unprotected aniline to the chiral amino alcohol intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the protected aniline and its subsequent conversion to the chiral alcohol intermediate.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Protection of 4-chloro-2-(trifluoroacetyl)aniline | 4-methoxybenzyl chloride, p-toluenesulfonic acid | Toluene | 70 | 2 hours | 93.3 |

| 2 | Asymmetric addition to protected aniline | Cyclopropylacetylene, n-butyllithium, (1R, 2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | Toluene, THF | -10 | 30 minutes | 82.9 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the primary amine of 4-chloro-2-(trifluoroacetyl)aniline with a 4-methoxybenzyl group.

Materials:

-

4-chloro-2-(trifluoroacetyl)aniline

-

p-toluenesulfonic acid

-

Toluene

-

4-methoxybenzyl chloride

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 22.4 g (100 mmol) of 4-chloro-2-(trifluoroacetyl)aniline, 0.57 g (3 mmol) of p-toluenesulfonic acid, and 80 mL of toluene.

-

Stir the mixture magnetically at 70°C.

-

In a separate flask, dissolve 15.2 g (110 mmol) of 4-methoxybenzyl chloride in 30 mL of toluene.

-

Slowly add the 4-methoxybenzyl chloride solution to the reaction mixture.

-

Continue stirring the reaction mixture at 70°C for 2 hours.

-

After the reaction is complete, add 120 mL of water and stir the mixture magnetically for 2 hours.

-

Filter the resulting solid.

-

Wash the filter cake with a 1:1 (v/v) mixture of toluene and water.

-

Dry the solid to obtain this compound.

Expected Yield: 32.1 g (93.3%) of a yellow solid.

Protocol 2: Synthesis of (S)-2-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

This protocol details the asymmetric addition of cyclopropylacetylene to the protected aniline to form the chiral amino alcohol intermediate.

Materials:

-

This compound

-

(1R, 2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Cyclopropylacetylene

-

Toluene, anhydrous

-

n-butyllithium (2.5 M in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Citric acid solution

-

Sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Cooling bath (e.g., dry ice/acetone)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 9 g (44 mmol) of (1R, 2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and 2.9 g (44 mmol) of cyclopropylacetylene in 35 mL of anhydrous toluene.

-

Cool the solution to -10°C.

-

Slowly add 37.6 mL of 2.5 M n-butyllithium over 30 minutes, maintaining the temperature at -10°C.

-

After the addition is complete, warm the mixture to 0°C and stir for an additional 30 minutes.

-

In a separate flask, dissolve 6.9 g (20 mmol) of this compound in 15 mL of anhydrous THF.

-

Slowly add the solution of the protected aniline to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Continue to stir the reaction mixture for 1 hour at 0°C.

-

Quench the reaction by the slow addition of 25 mL of 1 M citric acid solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1 M citric acid solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield a dark red solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Expected Yield: 6.8 g (82.9%) of a pale yellow solid with an enantiomeric excess (ee) of 99.7%.

Signaling Pathway and Logical Relationships

The synthesis of the chiral amino alcohol intermediate relies on a specific sequence of protection and stereoselective addition. The following diagram illustrates the logical flow of this process.

Caption: Logical flow diagram for the synthesis of the chiral amino alcohol intermediate.

Application Note: ¹H NMR Spectrum Analysis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor Efavirenz.[1][2] Its chemical structure, 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone, contains multiple proton environments that can be characterized using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1][3] This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including predicted chemical shifts, coupling constants, and multiplicity, to facilitate its identification and purity assessment.

Predicted ¹H NMR Data

The analysis of the ¹H NMR spectrum of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is based on the distinct electronic environments of the protons in the molecule. The electron-withdrawing trifluoroacetyl group and the chlorine atom, along with the electron-donating methoxy and secondary amine groups, create a predictable pattern of signals. The predicted data for a spectrum recorded on a 400 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent is summarized in the table below.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.9 - 8.1 | Doublet (d) | ~2.5 | 1H |